molecular formula C13H6BrN3S B14232232 2,1,3-Benzothiadiazole, 4-bromo-7-(2-pyridinylethynyl)- CAS No. 477947-22-1

2,1,3-Benzothiadiazole, 4-bromo-7-(2-pyridinylethynyl)-

Cat. No.: B14232232
CAS No.: 477947-22-1
M. Wt: 316.18 g/mol
InChI Key: HNHWAXCOYRMMAC-UHFFFAOYSA-N
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Description

2,1,3-Benzothiadiazole, 4-bromo-7-(2-pyridinylethynyl)- is a chemical compound that belongs to the benzothiadiazole family. This compound is characterized by the presence of a bromine atom and a pyridinylethynyl group attached to the benzothiadiazole core. It is known for its applications in various fields, including organic electronics, materials science, and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,1,3-Benzothiadiazole, 4-bromo-7-(2-pyridinylethynyl)- typically involves the bromination of 2,1,3-benzothiadiazole followed by the introduction of the pyridinylethynyl group. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent under mild conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and subsequent functionalization steps. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2,1,3-Benzothiadiazole, 4-bromo-7-(2-pyridinylethynyl)- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Coupling Reactions: The pyridinylethynyl group can participate in coupling reactions, such as Sonogashira coupling, to form more complex structures.

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination under mild conditions.

    Palladium Catalysts: Employed in coupling reactions to facilitate the formation of carbon-carbon bonds.

Major Products Formed

Scientific Research Applications

2,1,3-Benzothiadiazole, 4-bromo-7-(2-pyridinylethynyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,1,3-Benzothiadiazole, 4-bromo-7-(2-pyridinylethynyl)- involves its interaction with specific molecular targets and pathways. In organic electronics, it acts as an electron acceptor, facilitating charge transfer processes. In medicinal chemistry, it may interact with biological targets, modulating their activity through binding interactions .

Comparison with Similar Compounds

Similar Compounds

    4,7-Dibromo-2,1,3-benzothiadiazole: Another brominated benzothiadiazole used in organic electronics.

    2,1,3-Benzothiadiazole-4,7-bis(boronic acid pinacol ester): Utilized in coupling reactions to form complex structures.

Uniqueness

2,1,3-Benzothiadiazole, 4-bromo-7-(2-pyridinylethynyl)- is unique due to the presence of both a bromine atom and a pyridinylethynyl group, which confer distinct electronic and structural properties. These features make it particularly valuable in the synthesis of advanced materials and in medicinal chemistry .

Properties

CAS No.

477947-22-1

Molecular Formula

C13H6BrN3S

Molecular Weight

316.18 g/mol

IUPAC Name

4-bromo-7-(2-pyridin-2-ylethynyl)-2,1,3-benzothiadiazole

InChI

InChI=1S/C13H6BrN3S/c14-11-7-5-9(12-13(11)17-18-16-12)4-6-10-3-1-2-8-15-10/h1-3,5,7-8H

InChI Key

HNHWAXCOYRMMAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C#CC2=CC=C(C3=NSN=C23)Br

Origin of Product

United States

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